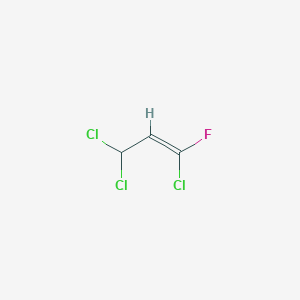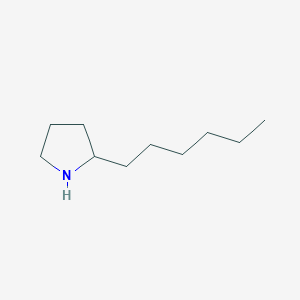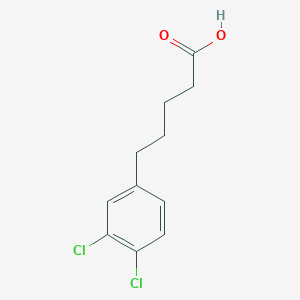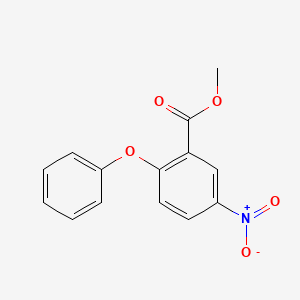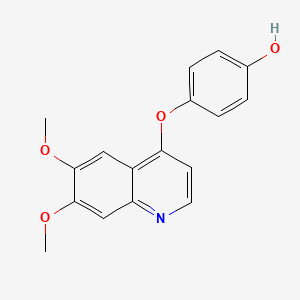
4-Amino-3-fluorobenzyl bromide
概要
説明
4-Amino-3-fluorobenzyl bromide is an organic compound with the molecular formula C7H7BrFN It is a derivative of benzyl bromide, where the benzene ring is substituted with an amino group at the fourth position and a fluorine atom at the third position
作用機序
Target of Action
4-Amino-3-fluorobenzyl bromide is a chemical compound used in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction . The primary targets of this compound are organoboron reagents, which are used in the formation of carbon-carbon bonds .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in the Suzuki-Miyaura coupling reaction . In this process, the bromine atom in the this compound molecule is replaced by an organoboron reagent, facilitated by a palladium catalyst . This results in the formation of a new carbon-carbon bond .
Biochemical Pathways
The Suzuki-Miyaura coupling reaction, in which this compound plays a crucial role, is a part of a broader biochemical pathway involving the synthesis of biaryl compounds . These compounds have wide applications in pharmaceuticals and agrochemicals .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of complex organic compounds, including pharmaceuticals and agrochemicals .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki-Miyaura coupling reaction requires a palladium catalyst and an alkaline environment . Additionally, the reaction is typically performed under controlled temperature conditions .
準備方法
Synthetic Routes and Reaction Conditions
4-Amino-3-fluorobenzyl bromide can be synthesized through several methods. One common approach involves the bromination of 4-amino-3-fluorotoluene. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, resulting in the substitution of the methyl group with a bromine atom.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of protective groups and purification steps such as recrystallization or chromatography may be employed to achieve the desired product quality.
化学反応の分析
Types of Reactions
4-Amino-3-fluorobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.
Electrophilic Aromatic Substitution: The amino group can activate the benzene ring towards electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Reduction: The compound can be reduced to 4-amino-3-fluorobenzyl alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOCH3) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Electrophilic Aromatic Substitution: Electrophiles such as nitronium ion (NO2+), sulfonyl chloride (SO2Cl), or acyl chloride (RCOCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of 4-amino-3-fluorobenzyl derivatives such as azides, thiocyanates, or ethers.
Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or acyl derivatives of this compound.
Reduction: Formation of 4-amino-3-fluorobenzyl alcohol.
科学的研究の応用
4-Amino-3-fluorobenzyl bromide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
類似化合物との比較
Similar Compounds
4-Amino-3-chlorobenzyl bromide: Similar structure but with a chlorine atom instead of fluorine.
4-Amino-3-methylbenzyl bromide: Similar structure but with a methyl group instead of fluorine.
4-Amino-3-nitrobenzyl bromide: Similar structure but with a nitro group instead of fluorine.
Uniqueness
4-Amino-3-fluorobenzyl bromide is unique due to the presence of the fluorine atom, which can influence the compound’s reactivity and properties. Fluorine’s high electronegativity and small size can affect the compound’s electronic distribution and steric interactions, potentially leading to different reactivity patterns and biological activities compared to its analogs.
特性
IUPAC Name |
4-(bromomethyl)-2-fluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4,10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWKYHWKAWJPQJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(Trifluoromethoxy)benzyl]piperazine](/img/structure/B3041702.png)
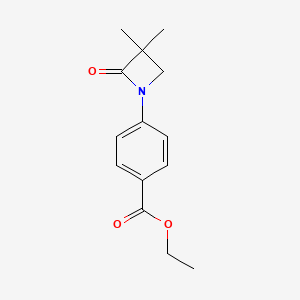
![Methyl 4-[2,6-dinitro-4-(trifluoromethyl)phenoxy]benzenecarboxylate](/img/structure/B3041707.png)
